molecular formula C20H20FN3O2 B15122615 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B15122615
M. Wt: 353.4 g/mol
InChI Key: ZQQVRCJYBCQGQN-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a methoxy group, and a pyrazolyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the nitration of 4-fluoroanisole to obtain 3-nitro-4-fluoroanisole. This intermediate is then subjected to reduction to form 3-amino-4-fluoroanisole. The amino group is then acylated with 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C20H20FN3O2/c1-24-13-17(12-23-24)15-5-3-14(4-6-15)9-10-22-20(25)16-7-8-19(26-2)18(21)11-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,25)

InChI Key

ZQQVRCJYBCQGQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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